molecular formula C7H3BrN2O3 B14045338 7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione

7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione

Cat. No.: B14045338
M. Wt: 243.01 g/mol
InChI Key: QHMOKILHDDNHFQ-UHFFFAOYSA-N
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Description

7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a bromine atom at the 7th position of the pyrido[3,2-d][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process results in the formation of the oxazine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxazine ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent. The compound has shown activity against various cancer cell lines, including HeLa, MCF-7, A549, and PC3.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 7-bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to interact with epidermal growth factor receptor (EGFR), inhibiting its activity and thereby reducing cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C7H3BrN2O3

Molecular Weight

243.01 g/mol

IUPAC Name

7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)6(11)13-7(12)10-4/h1-2H,(H,10,12)

InChI Key

QHMOKILHDDNHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)OC2=O)Br

Origin of Product

United States

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